

# Izorlisib HPLC analysis

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

[Get Quote](#)

## Introduction

Alpelisib is an oral anticancer agent that selectively inhibits the p110 $\alpha$  subunit of class I phosphatidylinositol 3-kinase (PI3K). It is approved for the treatment of advanced or metastatic breast cancer with specific mutations [1]. The PI3K/Akt/mTOR pathway is a major signal transduction cascade dysregulated in a wide variety of cancers, making its inhibitors a critical area of therapeutic development [1]. This document outlines a sensitive, validated High-Performance Liquid Chromatography method coupled with Fluorescence Detection (HPLC-FLD) for the quantification of Alpelisib in biological matrices like rat plasma. This method serves as a robust, cost-effective alternative to LC-MS/MS and is applicable for pharmacokinetic and drug metabolism studies [2] [1].

## Key Advantages of the Method

This HPLC-FLD method offers several key advantages for researchers:

- **High Sensitivity:** Achieves a lower limit of quantification (LLOQ) of 1 ng/mL, which is sufficient for detailed pharmacokinetic studies [2].
- **Cost-Effectiveness:** Utilizes FLD, which is more accessible and requires less sophisticated maintenance than LC-MS/MS instrumentation [1].
- **Simplicity and Efficiency:** Involves a straightforward protein precipitation step for sample preparation, reducing processing time and complexity [2] [1].

- **Full Validation:** The method has been comprehensively validated according to the US FDA guideline, ensuring reliability for generating regulatory-grade data [2].

## Experimental Protocol

### Materials and Reagents

- **Analytic Standard:** Alpelisib (purity > 99%) [1].
- **Internal Standard (IS):** Glibenclamide (purity  $\geq$  98%) [1].
- **Biological Matrix:** Control rat plasma [1].
- **Solvents:** Acetonitrile (ACN), methanol, and ethanol of HPLC grade [1].
- **Water:** Deionized water, purified using a Milli-Q system.
- **Buffers:** Simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF) for stability studies [1].

### Instrumentation and Chromatographic Conditions

The following table summarizes the core instrumentation and conditions used for method development and validation.

**Table 1: HPLC-FLD Instrumental Conditions**

| Parameter             | Specification                                                                    |
|-----------------------|----------------------------------------------------------------------------------|
| HPLC System           | Agilent 1200 series or equivalent                                                |
| Detector              | Fluorescence Detector (FLD)                                                      |
| Detection Wavelengths | Excitation ( $\lambda_{ex}$ ) = 311 nm, Emission ( $\lambda_{em}$ ) = 384 nm [1] |
| Analytical Column     | Kinetex C8 (250 mm $\times$ 4.6 mm, 5 $\mu$ m) [1]                               |
| Mobile Phase          | ACN : 20 mM Ammonium Formate Buffer (pH 3.5) (65:35, v/v) [1]                    |
| Flow Rate             | 1.0 mL/min                                                                       |

| Parameter          | Specification      |
|--------------------|--------------------|
| Injection Volume   | 10 $\mu$ L         |
| Column Temperature | Maintained at 25°C |
| Run Time           | 10 minutes         |

## Sample Preparation Procedure

- **Plasma Pre-treatment:** Thaw frozen rat plasma samples on ice or in a refrigerator and vortex thoroughly.
- **Aliquoting:** Transfer 50  $\mu$ L of plasma into a clean 1.5 mL microcentrifuge tube.
- **Internal Standard Addition:** Add 10  $\mu$ L of the internal standard (Glibenclamide) working solution.
- **Protein Precipitation:** Add 200  $\mu$ L of acetonitrile to the tube to precipitate plasma proteins.
- **Mixing and Centrifugation:** Vortex the mixture vigorously for 2 minutes, then centrifuge at 13,000  $\times$  g for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully transfer 100  $\mu$ L of the clear supernatant into a clean HPLC vial with a glass insert for analysis.

## Method Validation Summary

The method was validated per US FDA guidelines. The key validation parameters are summarized below.

**Table 2: Method Validation Parameters**

| Validation Parameter              | Result                                                                |
|-----------------------------------|-----------------------------------------------------------------------|
| Linearity Range                   | 1 - 1,000 ng/mL [2]                                                   |
| Correlation Coefficient ( $r^2$ ) | > 0.99 [2]                                                            |
| Precision (RSD)                   | Intra-day and inter-day RSD < 15% ( $\leq$ 20% at LLOQ) [2]           |
| Accuracy (%)                      | Intra-day and inter-day accuracy within 85-115% (80-120% at LLOQ) [2] |

| Validation Parameter | Result                                                                                                         |
|----------------------|----------------------------------------------------------------------------------------------------------------|
| Extraction Recovery  | Consistent and > 85% for both Alpelisib and IS [1]                                                             |
| Matrix Effect        | Negligible, as per FDA acceptance criteria [2] [1]                                                             |
| Stability            | Stable in plasma for 24 h at room temp; 4 h in gastric fluid (pH 1.2); >24 h in intestinal fluid and urine [2] |

## Application in Pharmacokinetic Studies

This validated method was successfully applied to investigate the dose-dependent pharmacokinetics of Alpelisib in Sprague-Dawley rats following intravenous and oral administration [2] [1].

- **Nonlinear Pharmacokinetics:** The study revealed that Alpelisib exhibits nonlinear (dose-dependent) pharmacokinetics. The dose-normalized Area Under the Curve (AUC) changed significantly with increasing doses (0.5 to 10 mg/kg orally; 1 to 10 mg/kg intravenously) [2].
- **Attributed Mechanisms:** This nonlinearity was attributed to the saturation of ubiquitous metabolism in various tissues and/or saturation of the gastrointestinal (GI) absorption process [2]. The following diagram illustrates the proposed ADME (Absorption, Distribution, Metabolism, Excretion) pathway and the points where saturation may occur.

## Alpelisib ADME and Nonlinear PK



## Elimination

[Click to download full resolution via product page](#)

The experimental workflow from sample collection to data analysis is outlined below.

### HPLC-FLD Analysis Workflow



[Click to download full resolution via product page](#)

---

## Discussion and Conclusion

The developed HPLC-FLD method is a robust, sensitive, and cost-effective solution for the bioanalysis of Alpelisib in rat plasma. Its successful application in uncovering the nonlinear pharmacokinetics of Alpelisib underscores its utility in advanced drug development research [2]. The saturation of both GI absorption and widespread metabolism are critical factors that must be considered during the pre-clinical and clinical development of PI3K inhibitors and similar targeted therapies.

This protocol provides a solid foundation for researchers aiming to quantify PI3K inhibitors in biological matrices. The conditions can be adapted and re-validated for other related drug compounds or for different biological fluids.

---

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A sensitive HPLC-FLD method for the quantification of ... [sciencedirect.com]
2. A sensitive HPLC-FLD method for the quantification of ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Izoralisib HPLC analysis]. Smolecule, [2026]. [Online PDF].

Available at: [<https://www.smolecule.com/products/b548364#izoralisib-hplc-analysis>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)